Cas no 442689-72-7 (BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-)

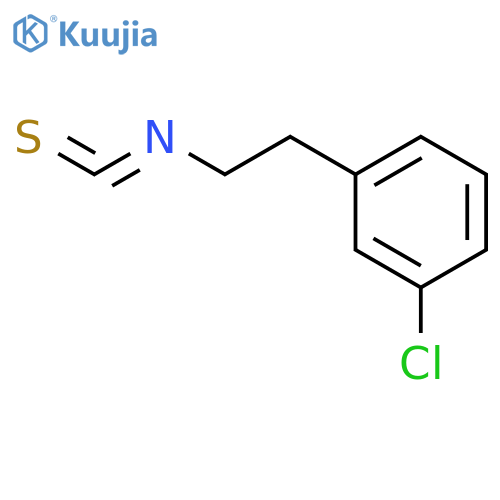

442689-72-7 structure

商品名:BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-

CAS番号:442689-72-7

MF:C9H8ClNS

メガワット:197.684519767761

MDL:MFCD09901294

CID:3368390

PubChem ID:18766916

BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 化学的及び物理的性質

名前と識別子

-

- BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-

- MFCD09901294

- AKOS006310835

- 1-chloro-3-(2-isothiocyanatoethyl)benzene

- SCHEMBL4701003

- 442689-72-7

- 2-(3-Chlorophenyl)ethylisothiocyanate; 97%

- (3-Chloroophenyl)ethylisothiocyanate

- 2-(3-CHLOROPHENYL)ETHYLISOTHIOCYANATE

-

- MDL: MFCD09901294

- インチ: InChI=1S/C9H8ClNS/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2

- InChIKey: UWOJLNPTNAQPSQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Cl)CCN=C=S

計算された属性

- せいみつぶんしりょう: 197.0065981Da

- どういたいしつりょう: 197.0065981Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 44.5Ų

BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB261134-5 g |

2-(3-Chlorophenyl)ethylisothiocyanate; 97% |

442689-72-7 | 5 g |

€202.10 | 2023-07-20 | ||

| abcr | AB261134-10 g |

2-(3-Chlorophenyl)ethylisothiocyanate; 97% |

442689-72-7 | 10 g |

€312.70 | 2023-07-20 | ||

| abcr | AB261134-10g |

2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |

442689-72-7 | 97% | 10g |

€312.70 | 2025-02-19 | |

| abcr | AB261134-2 g |

2-(3-Chlorophenyl)ethylisothiocyanate; 97% |

442689-72-7 | 2 g |

€127.80 | 2023-07-20 | ||

| abcr | AB261134-5g |

2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |

442689-72-7 | 97% | 5g |

€202.10 | 2025-02-19 | |

| abcr | AB261134-2g |

2-(3-Chlorophenyl)ethylisothiocyanate, 97%; . |

442689-72-7 | 97% | 2g |

€127.80 | 2025-02-19 |

BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)- 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

442689-72-7 (BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:442689-72-7)BENZENE, 1-CHLORO-3-(2-ISOTHIOCYANATOETHYL)-

清らかである:99%

はかる:5g

価格 ($):294.0